Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate
Description
Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate is a highly fluorinated organophosphate compound characterized by a 15-carbon alkyl chain with 25 fluorine substituents (denoted by "pentacosafluoro") and a terminal hydroxyl group at the second carbon. The diammonium counterion balances the phosphate group. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for specialized applications such as fire-resistant coatings, surfactants, or fluoropolymer additives .
Key properties include:
- Molecular formula: Likely C₁₅H₁₄F₂₅N₂O₅P (exact formula inferred from analogues in ).
- Molecular weight: Estimated ~900–1,000 g/mol (based on similar compounds in ).
- Functional groups: Hydroxyl (-OH), phosphate (-PO₄³⁻), and trifluoromethyl (-CF₃) substituents (common in perfluorinated analogues; see ).
Properties
CAS No. |
94200-47-2 |
|---|---|
Molecular Formula |
C15H14F25N2O5P |
Molecular Weight |
808.22 g/mol |
IUPAC Name |
diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl) phosphate |
InChI |
InChI=1S/C15H8F25O5P.2H3N/c16-4(17,1-3(41)2-45-46(42,43)44)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40;;/h3,41H,1-2H2,(H2,42,43,44);2*1H3 |
InChI Key |
OMQPAVWTJXZJQO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Differences
The compound’s uniqueness lies in its fluorination pattern and chain length . Below is a comparative analysis with structurally related perfluorinated phosphates:
Key Observations :
Fluorine Content : Increasing fluorine atoms correlate with enhanced thermal stability and hydrophobicity but reduced biodegradability .
Substituent Positioning: Trifluoromethyl (-CF₃) groups at specific positions (e.g., C12 or C17) influence steric effects and solubility in nonpolar solvents .
Chain Length : Longer perfluorinated chains (e.g., 18-carbon in ) increase molecular weight and persistence in environmental matrices .
Physicochemical Properties
- Polar Surface Area (PSA) : Higher PSA in the target compound suggests greater solubility in polar solvents compared to shorter-chain analogues .
- Rotatable Bonds : Increased flexibility in longer-chain compounds may enhance self-assembly in surfactant applications .
Environmental and Regulatory Considerations
- Persistence : All perfluorinated phosphates are resistant to degradation, raising concerns under regulations like the Stockholm Convention .
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